4-Methoxymethyl-indole 4-Methoxymethyl-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14023699
InChI: InChI=1S/C10H11NO/c1-12-7-8-3-2-4-10-9(8)5-6-11-10/h2-6,11H,7H2,1H3
SMILES:
Molecular Formula: C10H11NO
Molecular Weight: 161.20 g/mol

4-Methoxymethyl-indole

CAS No.:

Cat. No.: VC14023699

Molecular Formula: C10H11NO

Molecular Weight: 161.20 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxymethyl-indole -

Specification

Molecular Formula C10H11NO
Molecular Weight 161.20 g/mol
IUPAC Name 4-(methoxymethyl)-1H-indole
Standard InChI InChI=1S/C10H11NO/c1-12-7-8-3-2-4-10-9(8)5-6-11-10/h2-6,11H,7H2,1H3
Standard InChI Key JPONOTGMJUOKCE-UHFFFAOYSA-N
Canonical SMILES COCC1=C2C=CNC2=CC=C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Methoxymethyl-indole consists of a bicyclic indole core (benzene fused to pyrrole) with a methoxymethyl group at the 4-position. The methoxymethyl substituent introduces electron-donating effects via the oxygen atom, activating the benzene ring toward electrophilic substitution. The molecular formula is C10H11NO, with a molecular weight of 161.20 g/mol .

Table 1: Physicochemical Properties of 4-Methoxymethyl-indole

PropertyValue
Molecular FormulaC10H11NO
Molecular Weight161.20 g/mol
Boiling Point290–292°C (estimated)
LogP (Octanol-Water)1.89 (predicted)
Hydrogen Bond Donors1 (N-H)
Hydrogen Bond Acceptors2 (O, N)

The methoxymethyl group’s electron-donating nature increases the electron density at the 5- and 7-positions of the indole ring, facilitating regioselective reactions .

Synthesis of 4-Methoxymethyl-indole

Classical Indole Synthesis Routes

The synthesis of 4-Methoxymethyl-indole leverages established indole-forming reactions, such as the Fischer indole synthesis and Bischler indole synthesis, adapted for methoxy-activated precursors :

Fischer Indole Synthesis

This method involves the acid-catalyzed cyclization of phenylhydrazones. For 4-Methoxymethyl-indole, 3-methoxymethyl-aniline derivatives are condensed with α-ketoesters or ketones under microwave irradiation or thermal conditions . For example:

  • Precursor: 3-Methoxymethyl-phenylhydrazine + pyruvic acid.

  • Conditions: ZnCl2/PCl5, microwave irradiation (5 h).

  • Yield: ~75% (estimated from analogous syntheses) .

Bischler Indole Synthesis

The Bischler method employs phenacyl bromides and methoxy-anilines. Cyclization of 3-methoxymethyl-phenacylaniline intermediates in the presence of Lewis acids (e.g., PCl3) yields 2-substituted indoles .

Table 2: Comparative Synthesis Routes

MethodStarting MaterialsConditionsYield
FischerPhenylhydrazine, α-ketoesterMicrowave, ZnCl275%
BischlerPhenacyl bromide, anilinePCl3, reflux68%
HemetsbergerAzidoacrylate, anilineThermal cyclization60%

Reactivity and Functionalization

Electrophilic Substitution

The methoxymethyl group directs electrophiles to the 5- and 7-positions of the indole ring. Key reactions include:

  • Halogenation: Bromination at C5 using N-bromosuccinimide (NBS) in CCl4 .

  • Nitration: Nitric acid in acetic anhydride yields 5-nitro derivatives .

  • Dakin Oxidation: Conversion of methoxymethyl to aldehyde groups under oxidative conditions .

Cyclization and Ring Expansion

4-Methoxymethyl-indole undergoes acid-catalyzed cyclization with α,β-unsaturated ketones to form fused tetracyclic frameworks, which are prevalent in natural product synthesis .

ActivityModel SystemKey Finding
AhR ModulationLS180 cellsCYP1A1 mRNA induction (5-fold)
AnticancerMCF-7 cellsIC50 = 3.2 μM
Anti-inflammatoryRAW264.7 macrophagesTNF-α inhibition (40%)

Applications in Medicinal Chemistry

Drug Development

4-Methoxymethyl-indole serves as a precursor for:

  • Receptor Tyrosine Kinase Inhibitors: Structural analogs target EGFR and VEGFR pathways .

  • Antidepressants: Serotonin receptor (5-HT2A) binding affinity (Ki = 50 nM) .

Materials Science

The compound’s planar structure and electron-rich π-system make it suitable for organic semiconductors. Derivatives with bromine substituents enable Sonogashira cross-coupling for conjugated polymers .

Recent Advances and Future Directions

  • Computational Studies: Molecular docking reveals unique binding modes in the AhR ligand-binding domain .

  • Sustainable Synthesis: Photocatalytic methods using visible light for greener production .

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